

Application Notes and Protocols for Sulfo-Cy5-Mal in Flow Cytometry

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Compound of Interest

Compound Name: *Sulfo-Cy5-Mal*

Cat. No.: *B15601081*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-Mal is a water-soluble, thiol-reactive fluorescent dye that is an invaluable tool for flow cytometry applications.[1][2] Its maleimide group selectively reacts with free sulfhydryl (thiol) groups on proteins and peptides, forming stable thioether bonds. This specific reactivity allows for the precise labeling of cell surface thiols, which can be indicative of the cellular redox state and can be modulated during various biological processes, including immune activation and oxidative stress.[3][4] The Sulfo-Cy5 fluorophore is a bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm, making it ideally suited for excitation by the 633 nm or 647 nm laser lines commonly found on flow cytometers.[1] A significant advantage of using far-red dyes like Sulfo-Cy5 is the low autofluorescence of biological samples in this spectral region, leading to an improved signal-to-noise ratio.[1]

These application notes provide detailed protocols for the use of **Sulfo-Cy5-Mal** for labeling cell surface thiols for quantitative analysis by flow cytometry. The information is intended to guide researchers in academic and drug development settings to effectively utilize this reagent for their studies.

Data Presentation

Sulfo-Cy5-Mal Properties

Property	Value	Reference
Excitation Maximum	~650 nm	[5]
Emission Maximum	~670 nm	[5]
Reactive Group	Maleimide	[1]
Reactivity	Thiol (Sulfhydryl) Groups	[1]
Solubility	Water-soluble	[1] [2]

Recommended Staining Conditions for Flow Cytometry

Parameter	Recommended Range	Starting Point	Reference
Cell Preparation			
Cell Density	1×10^6 to 1×10^7 cells/mL	1×10^7 cells/mL	[5]
Staining			
Sulfo-Cy5-Mal Concentration	1 - 10 μ M	5 μ M	[3]
Incubation Time	15 - 60 minutes	15 minutes	[3]
Incubation Temperature	4°C (on ice) to Room Temperature	4°C (on ice)	[3]
Washing			
Wash Buffer	PBS with 1% BSA	PBS with 1% BSA	[5]
Number of Washes	2 - 3	2	[5]
Centrifugation	300-400 x g for 5 minutes	300 x g for 5 minutes	[5]
Data Acquisition			
Excitation Laser	633 nm or 647 nm	633 nm	[1]
Emission Filter	~670 nm bandpass	~670 nm bandpass	[5]

Experimental Protocols

Protocol 1: Staining of Cell Surface Thiols on Suspension Cells

This protocol describes the direct labeling of sulfhydryl groups on the surface of viable cells in suspension.

Materials:

- **Sulfo-Cy5-Mal**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Bovine Serum Albumin (BSA)
- Cells in suspension (e.g., lymphocytes, cultured cell lines)
- Microcentrifuge tubes or 5 mL FACS tubes
- Flow cytometer equipped with a 633 nm or 647 nm laser

Procedure:

- Prepare a 10 mM stock solution of **Sulfo-Cy5-Mal**:
 - Briefly centrifuge the vial of **Sulfo-Cy5-Mal** to collect the powder at the bottom.
 - Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
 - Vortex briefly to ensure the dye is fully dissolved.
 - Note: Prepare this stock solution fresh for each experiment. If storage is necessary, aliquot and store at -20°C, protected from light and moisture.
- Prepare Staining Buffer:
 - Prepare a solution of PBS containing 1% (w/v) BSA. Keep this buffer on ice.
- Prepare Cells:
 - Harvest cells and wash them once with ice-cold PBS.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in ice-cold Staining Buffer at a concentration of 1×10^7 cells/mL.

- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into a microcentrifuge tube or FACS tube.
 - Dilute the 10 mM **Sulfo-Cy5-Mal** stock solution in Staining Buffer to the desired final concentration (e.g., for a 5 μ M final concentration, add 0.5 μ L of the 10 mM stock to the 100 μ L cell suspension).
 - Vortex gently to mix.
 - Incubate the cells for 15 minutes on ice, protected from light.
 - Note: The optimal concentration of **Sulfo-Cy5-Mal** and incubation time should be determined empirically for each cell type and experimental condition.
- Washing:
 - Add 2 mL of ice-cold Staining Buffer to the cell suspension.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step one more time.
- Resuspension and Data Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of Staining Buffer.
 - Keep the cells on ice and protected from light until analysis.
 - Acquire the samples on a flow cytometer using the appropriate laser and emission filter for Cy5.

Protocol 2: Co-staining with Antibody for Cell Surface Markers

This protocol allows for the simultaneous analysis of cell surface thiol levels and the expression of specific cell surface markers.

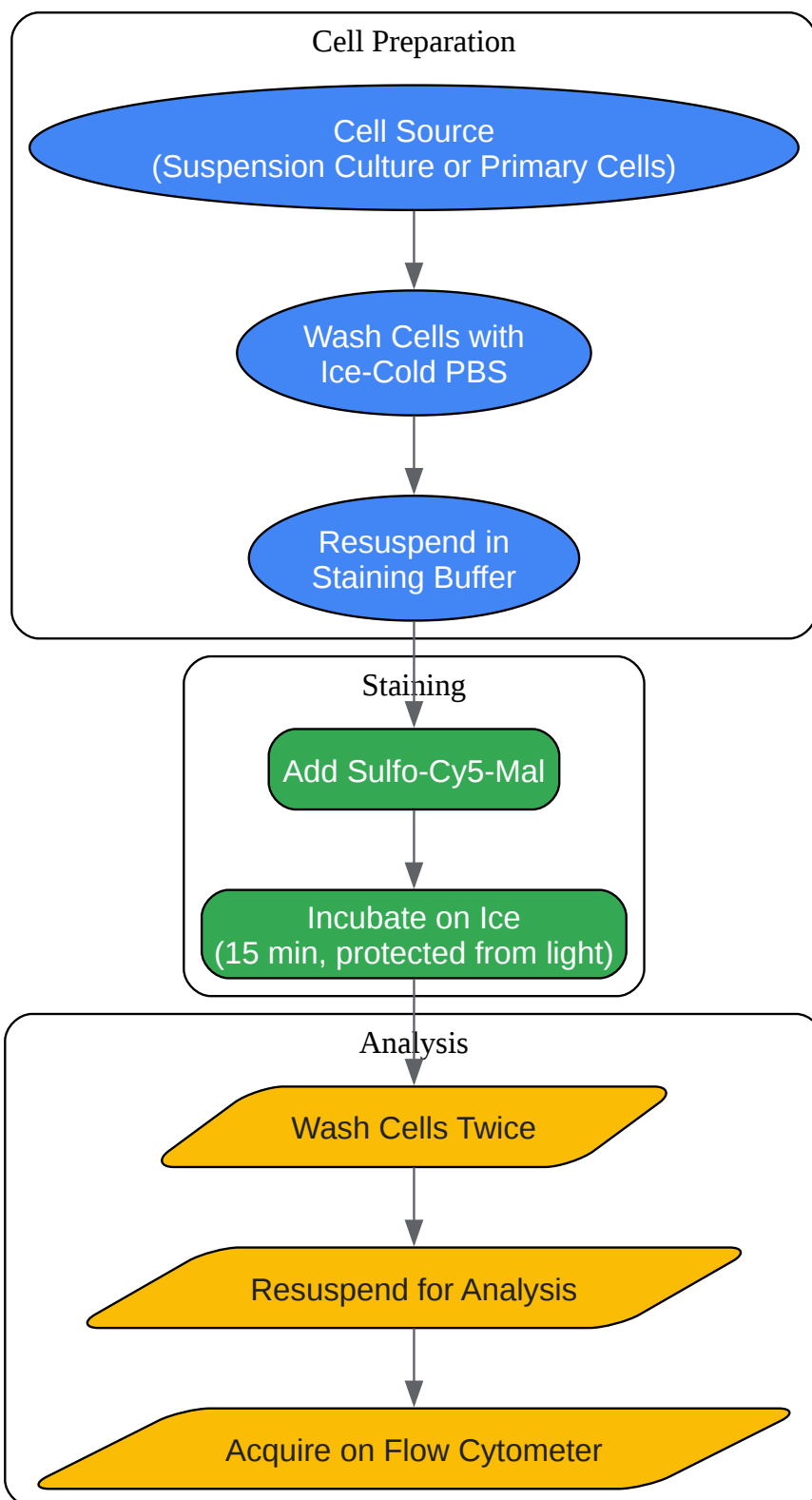
Materials:

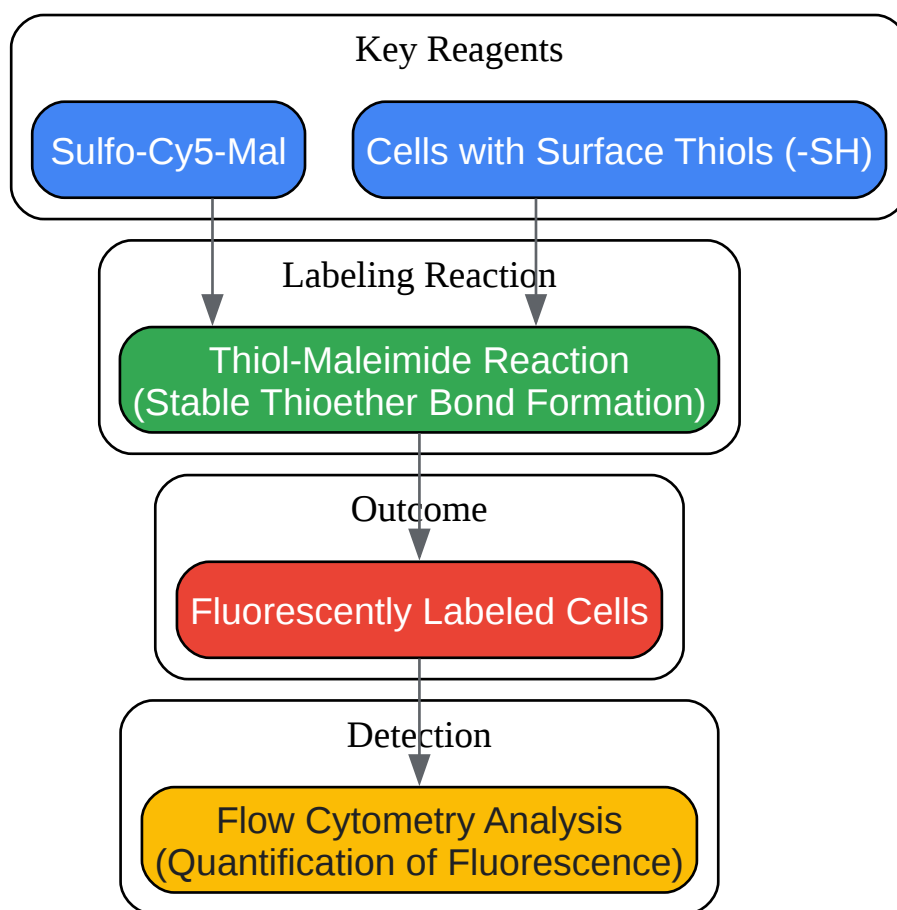
- **Sulfo-Cy5-Mal**
- Fluorochrome-conjugated antibody (e.g., FITC, PE)
- All materials listed in Protocol 1

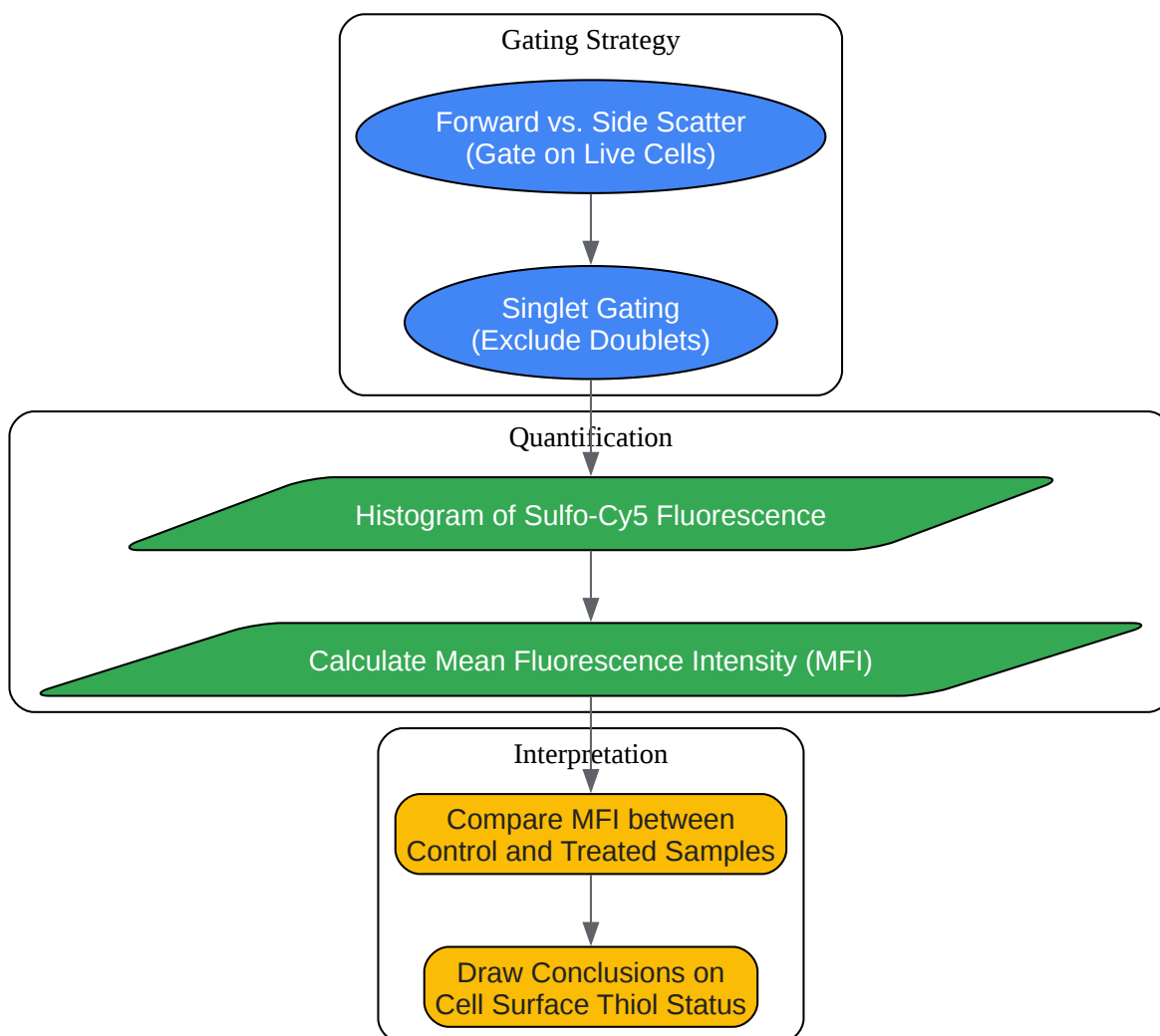
Procedure:

- Perform antibody staining first:
 - Follow the antibody manufacturer's recommended protocol for staining. Typically, this involves incubating the cells with the antibody for 20-30 minutes at 4°C.
- Wash after antibody staining:
 - Wash the cells twice with ice-cold Staining Buffer as described in Protocol 1, step 5.
- Perform **Sulfo-Cy5-Mal** staining:
 - After the final wash from the antibody staining, resuspend the cells in 100 µL of Staining Buffer.
 - Proceed with the **Sulfo-Cy5-Mal** staining as described in Protocol 1, steps 4-6.
- Data Analysis:
 - When analyzing the data, first gate on the cell population of interest based on forward and side scatter, and then on the population positive for the antibody stain.
 - Analyze the Sulfo-Cy5 fluorescence intensity within the gated population.

Visualizations







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